REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1.Cl[CH2:15][CH2:16][CH2:17][O:18][CH3:19].[F-].[K+].[I-].[K+]>C(#N)C>[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9](=[O:12])[N:8]([CH2:15][CH2:16][CH2:17][O:18][CH3:19])[C:7]=2[CH:13]=1 |f:2.3,4.5|
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Name
|
|
Quantity
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1.79 g
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Type
|
reactant
|
Smiles
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OCC=1C=CC2=C(NC(CO2)=O)C1
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Name
|
|
Quantity
|
2.2 mL
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Type
|
reactant
|
Smiles
|
ClCCCOC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
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[F-].[K+]
|
Name
|
|
Quantity
|
0.033 g
|
Type
|
reactant
|
Smiles
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[I-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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C(C)#N
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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is heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 72 hours
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Duration
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72 h
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (SiO2 60 F)
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Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=CC2=C(N(C(CO2)=O)CCCOC)C1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |